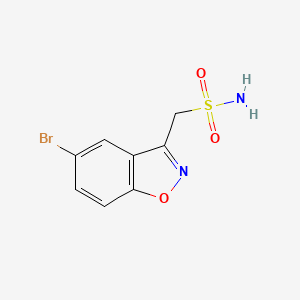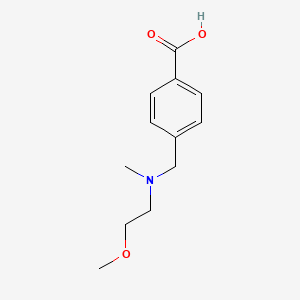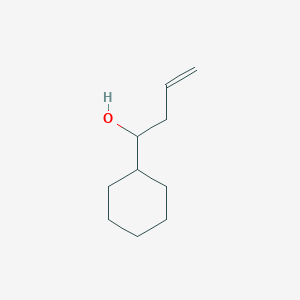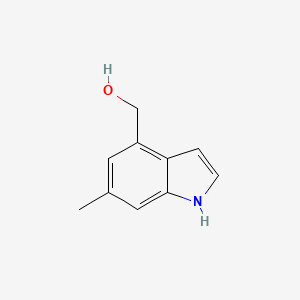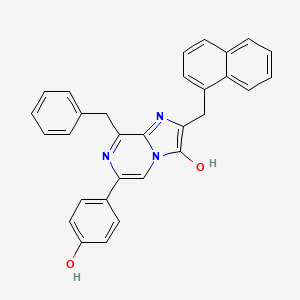
Coelenterazine N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coelenterazine N is a derivative of coelenterazine, a luciferin compound that emits light upon reaction with oxygen. This compound is found in various marine organisms and is widely used in bioluminescence research. This compound is particularly notable for its role as a substrate in bioluminescent reactions catalyzed by luciferases and photoproteins, making it a valuable tool in molecular biology and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine N involves several steps, starting from commercially available precursors. One common method includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde, followed by cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Coelenterazine N undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involves oxidation by luciferases, leading to the emission of light.
Reduction: this compound can be reduced under specific conditions to yield coelenteramide.
Substitution: Functional group substitutions can be performed to modify the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Coelenteramide and carbon dioxide.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Coelenterazine N has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Serves as a substrate for bioluminescent assays to study cellular processes and gene expression.
Medicine: Employed in imaging techniques to monitor disease progression and treatment efficacy.
Industry: Utilized in the development of biosensors and diagnostic tools
Mecanismo De Acción
The mechanism of action of coelenterazine N involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include luciferase enzymes and photoproteins, which facilitate the oxidation process. The pathways involved are primarily oxidative decarboxylation reactions .
Comparación Con Compuestos Similares
Coelenterazine: The parent compound, widely used in bioluminescence research.
Coelenterazine H: A derivative with enhanced luminescent properties.
DeepBlueC: Another derivative used in bioluminescence imaging
Comparison: Coelenterazine N is unique due to its specific structural modifications, which confer distinct luminescent properties. Compared to coelenterazine and its other derivatives, this compound offers improved stability and brightness in bioluminescent assays, making it a preferred choice for certain applications .
Propiedades
Fórmula molecular |
C30H23N3O2 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C30H23N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19,34-35H,17-18H2 |
Clave InChI |
ONVKEAHBFKWZHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

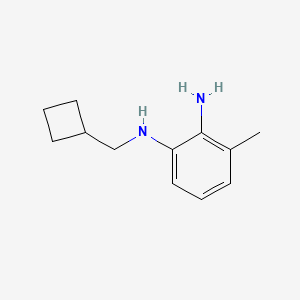

methylamine](/img/structure/B12083203.png)


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
